5-Dodecylbenzene-1,3-diol
Overview
Description
5-Dodecylbenzene-1,3-diol is an organic compound characterized by a benzene ring substituted with a dodecyl chain at the 5-position and two hydroxyl groups at the 1 and 3 positions. This compound belongs to the class of alkylresorcinols, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Dodecylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the alkylation of resorcinol (1,3-dihydroxybenzene) with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form the corresponding alkylbenzene by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.
Major Products:
Oxidation: Quinones and other carbonyl-containing compounds.
Reduction: Alkylbenzenes.
Substitution: Halogenated derivatives and other substituted benzene compounds.
Scientific Research Applications
5-Dodecylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Dodecylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
5-Hexylbenzene-1,3-diol: Similar structure but with a shorter alkyl chain.
5-Octylbenzene-1,3-diol: Similar structure with an intermediate-length alkyl chain.
5-Decylbenzene-1,3-diol: Similar structure with a slightly shorter alkyl chain.
Uniqueness: 5-Dodecylbenzene-1,3-diol is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can enhance its hydrophobicity, making it more effective in applications requiring non-polar interactions, such as in surfactants and lubricants.
Properties
IUPAC Name |
5-dodecylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17(19)15-18(20)14-16/h13-15,19-20H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBVCVQEPHVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591148 | |
Record name | 5-Dodecylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72707-60-9 | |
Record name | 5-Dodecylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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